(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
The compound (3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule. It is characterized by a cyclopenta[a]phenanthrene core structure, which is a fused ring system commonly found in steroids and other biologically active compounds. The presence of multiple chiral centers and functional groups such as hydroxyl, methyl, and chloro groups makes this compound highly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of functional groups. Common synthetic routes may include:
Formation of the Core Structure: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction: Chlorination, hydroxylation, and methylation reactions are employed to introduce the chloro, hydroxymethyl, and methyl groups, respectively.
Chiral Resolution: The synthesis may require chiral resolution techniques to obtain the desired stereochemistry at the multiple chiral centers.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chloro group with an amine can produce an amino derivative.
Scientific Research Applications
The compound (3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s structural similarity to steroids makes it a valuable tool for studying hormone-receptor interactions and cellular signaling pathways.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to steroid receptors, modulating their activity and influencing gene expression.
Enzymes: It can act as an inhibitor or activator of enzymes involved in metabolic pathways.
Signaling Pathways: The compound may affect cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core structure but lacks the chloro and hydroxymethyl groups.
Testosterone: Another steroid with a similar core structure but different functional groups.
Estradiol: A steroid hormone with a similar core but distinct functional groups and biological activity.
Uniqueness
The uniqueness of (3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H29ClO2 |
---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C20H29ClO2/c1-19(11-22)9-7-13-12-3-4-16-18(21)17(23)8-10-20(16,2)15(12)6-5-14(13)19/h8,10,12,15-18,22-23H,3-7,9,11H2,1-2H3/t12-,15-,16+,17+,18?,19+,20+/m0/s1 |
InChI Key |
LSTRDUVGMXVFML-AGWODJJDSA-N |
Isomeric SMILES |
C[C@@]1(CCC2=C1CC[C@H]3[C@H]2CC[C@H]4[C@@]3(C=C[C@H](C4Cl)O)C)CO |
Canonical SMILES |
CC1(CCC2=C1CCC3C2CCC4C3(C=CC(C4Cl)O)C)CO |
Origin of Product |
United States |
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